molecular formula C10H10BrFO2 B1467340 Methyl 2-bromo-3-(2-fluorophenyl)propanoate CAS No. 1248164-45-5

Methyl 2-bromo-3-(2-fluorophenyl)propanoate

Cat. No.: B1467340
CAS No.: 1248164-45-5
M. Wt: 261.09 g/mol
InChI Key: MUXHTOBTEJLBJW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a brominated ester derivative of propanoic acid, featuring a fluorophenyl group

Mechanism of Action

Biochemical Analysis

Cellular Effects

Methyl 2-bromo-3-(2-fluorophenyl)propanoate influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve modulation of receptor activity or intracellular signaling cascades . Additionally, changes in gene expression and metabolic flux could result from its interaction with cellular components.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine and fluorine atoms may facilitate binding to specific sites on enzymes or receptors, leading to inhibition or activation of their activity . These interactions can result in downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability in various conditions, such as different pH levels and temperatures, can influence its long-term effects on cellular function . Degradation products may also have distinct biological activities, contributing to the observed temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects and dose-response relationships are important considerations in evaluating the compound’s safety and efficacy in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell . The compound’s metabolism may produce active or inactive metabolites that contribute to its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution pattern may affect the compound’s activity and function in different tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding its localization is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(2-fluorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-fluorophenyl)propanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(2-fluorophenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-(2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-(bromomethyl)propionate
  • Methyl 3-(5-bromo-2-furyl)-2-propenoate
  • Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate

Uniqueness

Methyl 2-bromo-3-(2-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances its potential for use in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-bromo-3-(2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXHTOBTEJLBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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